molecular formula C12H17FN2 B1490886 2-(3-(Fluoromethyl)piperidin-1-yl)aniline CAS No. 2091705-76-7

2-(3-(Fluoromethyl)piperidin-1-yl)aniline

Cat. No.: B1490886
CAS No.: 2091705-76-7
M. Wt: 208.27 g/mol
InChI Key: ZZZLLGJCRCMONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Fluoromethyl)piperidin-1-yl)aniline is a fluorinated aniline derivative featuring a piperidine ring substituted with a fluoromethyl group at the 3-position. The compound combines the aromatic amine functionality of aniline with the conformational flexibility and basicity of the piperidine scaffold.

Properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-8-10-4-3-7-15(9-10)12-6-2-1-5-11(12)14/h1-2,5-6,10H,3-4,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZLLGJCRCMONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-(Fluoromethyl)piperidin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound’s interaction with proteins involved in metabolic processes can alter the rate of biochemical reactions, thereby influencing cellular metabolism.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cell function. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of target proteins, thereby affecting downstream signaling events. This modulation can result in changes in gene expression, impacting various cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting cellular metabolism. Additionally, this compound can interact with transcription factors, influencing gene expression. By binding to these proteins, the compound can alter their ability to regulate the transcription of target genes, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of inactive metabolites. These temporal changes can affect the compound’s efficacy and safety in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their concentrations within the cell. These interactions can affect overall cellular metabolism, influencing various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution can influence its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. This localization is essential for the compound’s ability to modulate cellular function effectively.

Biological Activity

2-(3-(Fluoromethyl)piperidin-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅FN₂, with a molecular weight of approximately 218.26 g/mol. The compound features a piperidine ring and an aniline moiety, with a fluoromethyl group enhancing its lipophilicity and bioavailability.

Property Value
Molecular FormulaC₁₂H₁₅FN₂
Molecular Weight218.26 g/mol
Key Functional GroupsPiperidine, Aniline, Fluoromethyl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluoromethyl group plays a crucial role in modulating the compound's binding affinity and specificity, which can lead to either inhibition or activation of target proteins depending on the context.

Enzyme Interaction

Research indicates that this compound can modulate enzyme activity significantly. It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism. For instance, the compound has demonstrated inhibitory effects on calcium ion channels (CaV2.2), which are critical in pain sensation pathways .

Cellular Effects

The compound affects cellular processes by modulating cell signaling pathways and gene expression. Studies have shown that it can influence the expression of genes related to metabolic processes, thereby altering the metabolic state within cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and aniline moieties significantly affect the biological activity of the compound. For example, removing the fluoromethyl group has been associated with a marked decrease in potency against certain receptors .

Key Findings from SAR Studies:

  • Fluorine Substitution: The presence of fluorine enhances binding affinity and metabolic stability.
  • Piperidine Modifications: Alterations to the piperidine ring can impact receptor selectivity and efficacy.

Case Study 1: Pain Management

A study explored the efficacy of this compound in models of neuropathic pain. The compound exhibited high potency as an antagonist at P2X3 receptors, which are associated with pain signaling pathways. The results indicated significant pain relief in treated animals compared to controls .

Case Study 2: Pharmacokinetics

Research on the pharmacokinetic properties revealed that the incorporation of fluorine improved oral absorption and bioavailability compared to non-fluorinated analogs. This was attributed to the reduced pKa values resulting from fluorination, leading to enhanced systemic exposure .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline typically involves the reaction of piperidine derivatives with an appropriate aniline precursor. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For example, studies have shown that related piperidine derivatives can inhibit tumor cell growth across various cancer cell lines. The National Cancer Institute (NCI) protocols have been utilized to evaluate the efficacy of these compounds, revealing significant growth inhibition rates against tested human tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies demonstrate that piperidine derivatives possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The effectiveness is often assessed using disc diffusion methods, where zones of inhibition are measured to determine antimicrobial potency .

Neuropharmacological Applications

Piperidine derivatives are known for their neuroactive properties, making them potential candidates for treating neurological disorders. The inhibition of certain neurotransmitter pathways by compounds like this compound could provide therapeutic benefits in conditions such as anxiety, depression, and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated their ability to induce apoptosis in cancer cells. The compounds were tested against a panel of cancer cell lines, showing varying degrees of cytotoxicity. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Activity

In another investigation, a novel derivative based on the piperidine scaffold was synthesized and tested for its antimicrobial efficacy against E. coli and S. aureus. Results indicated that certain compounds displayed significant antibacterial activity with zones of inhibition measuring up to 17 mm at a concentration of 100 µg/ml .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Key Compounds:
  • 3-Chloro-2-(3-methylpiperidin-1-yl)aniline (CAS 915921-30-1): Features a chloro substituent instead of fluoromethyl. The chloro group increases lipophilicity but may reduce metabolic stability compared to fluorine. Safety data indicate precautions for inhalation and handling .
  • This contrasts with the fluoromethyl group’s smaller steric footprint .
Electronic and Steric Effects:
  • The fluoromethyl group’s compact size may reduce steric hindrance relative to bulkier substituents like sulfonyl or trifluoromethyl groups .

Variations in Aniline Substituents

Key Compounds:
  • N-(4-(3-(Piperidin-1-yl)propoxy)benzyl)-2-(4-(trifluoromethyl)phenoxy)aniline (34c): A phenoxyaniline derivative with a trifluoromethyl group. The trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, which may enhance receptor affinity but reduce solubility .
  • 3-(4-Fluorophenoxy)-N-(4-(3-(piperidin-1-yl)propoxy)benzyl)aniline (37c): Substituted with a fluorophenoxy group, balancing lipophilicity and polarity.
Comparative Table:
Compound Name Substituent on Aniline Piperidine Substituent Molecular Weight Key Properties
2-(3-(Fluoromethyl)piperidin-1-yl)aniline H (parent aniline) 3-fluoromethyl ~248.3 (calc.) High electronegativity, moderate lipophilicity
3-Chloro-2-(3-methylpiperidin-1-yl)aniline 3-chloro 3-methyl 228.7 Higher lipophilicity, potential toxicity
34c 2-(4-trifluoromethylphenoxy) 3-piperidinylpropoxy 546.6 High hydrophobicity, strong electron withdrawal
37c 3-(4-fluorophenoxy) 3-piperidinylpropoxy 484.5 Balanced polarity, calcium channel inhibition

Preparation Methods

Formation of the Piperidine Ring

  • Method: The piperidine ring can be synthesized by hydrogenation of pyridine derivatives or via cyclization reactions from appropriate precursors such as 3-halogenated propylene and substituted pyridines.
  • Industrial Scale: Methods avoiding precious metals (e.g., using zinc chloride and sodium borohydride for reduction) offer cost-effective, mild conditions suitable for large-scale production.

Introduction of the Fluoromethyl Group

  • Fluoromethylation: The fluoromethyl group at the 3-position of piperidine is introduced using fluorinating agents or fluoromethyl-containing reagents under controlled conditions.
  • Literature Insight: While trifluoromethyl groups are commonly introduced via trifluoromethyl iodide or sulfonates, monofluoromethylation requires more specialized reagents and conditions, often involving nucleophilic substitution or electrophilic fluorination on piperidine intermediates.

Coupling to Aniline

  • Nucleophilic Substitution: The piperidinyl intermediate bearing the fluoromethyl substituent is coupled to an aniline derivative, typically via nucleophilic substitution at the aromatic ring or through palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.
  • Catalysts and Conditions: Palladium catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2 with ligands like Xantphos) in polar aprotic solvents (DMF, NMP) at 80–120°C under inert atmosphere are standard for such coupling reactions.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcomes
Piperidine ring formation Hydrogenation of pyridine or cyclization with halogenated precursors Use of zinc chloride and sodium borohydride for reduction avoids precious metals, mild conditions
Fluoromethyl introduction Fluoromethyl iodide or nucleophilic fluorination agents Requires careful control to avoid over-fluorination; monofluoromethylation less common than trifluoromethylation
Coupling to aniline Pd-catalyzed Buchwald-Hartwig amination; Pd(PPh3)4 or Pd(OAc)2 + Xantphos; solvents DMF/NMP; 80–120°C High yields with optimized ligand-to-metal ratios; inert atmosphere to prevent oxidation
Purification Recrystallization, chromatography (HPLC, reverse-phase C18) Ensures high purity; HPLC retention times ~0.78–1.40 min under specific conditions confirm product

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • ¹H NMR confirms piperidine protons and fluoromethyl group signals.
    • ¹³C NMR identifies carbon environments; fluoromethyl carbons may show characteristic splitting.
    • ¹⁹F NMR detects fluorine shifts, critical for confirming fluoromethyl incorporation.
  • Mass Spectrometry:

    • LC-MS confirms molecular weight and purity, with expected m/z values matching the fluoromethylated piperidinyl aniline.
  • Chromatography:

    • HPLC and preparative chromatography are used to separate and purify the compound, ensuring removal of unreacted precursors and side products.

Research Findings and Notes on Reaction Mechanisms

  • Regioselectivity:
    The position of fluoromethyl substitution on the piperidine ring is influenced by steric and electronic factors. Computational modeling (DFT) can predict favorable substitution sites, aiding regioselective synthesis.

  • Yield Optimization:
    Adjusting catalyst loading, ligand ratios, and reaction time improves coupling efficiency and reduces side products such as over-alkylated derivatives.

  • Stability:
    The amine group in the aniline moiety is prone to hydrolysis under acidic/humid conditions; inert atmosphere storage at low temperatures (-20°C) is recommended.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents/Conditions Advantages Challenges
Piperidine ring synthesis Hydrogenation/cyclization; ZnCl2 + NaBH4 reduction Mild, cost-effective, scalable Control of ring substitution
Fluoromethyl group addition Fluoromethyl iodide or electrophilic fluorination Specific fluorine incorporation Avoiding over-fluorination
Aniline coupling Pd-catalyzed Buchwald-Hartwig amination, DMF/NMP High yield, regioselective Catalyst optimization needed
Purification Recrystallization, HPLC High purity product Removal of side products

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(fluoromethyl)piperidin-1-yl)aniline, and how can intermediates be purified?

  • Methodology :

  • Step 1 : Start with 3-(fluoromethyl)piperidine and aniline derivatives. Use alkylation or reductive amination (e.g., NaBH(OAc)₃ in DCM) to couple the piperidine and aniline moieties .
  • Step 2 : Introduce the fluoromethyl group via nucleophilic substitution (e.g., KF/18-crown-6 in DMF) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate intermediates and final product .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons; δ ~2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Ensure ≥98% purity by C/H/N/F combustion analysis .

Q. What solvent systems optimize the solubility of this compound for in vitro assays?

  • Empirical Approach :

  • Test solubility in DMSO (stock solutions) and dilute in PBS or cell culture media (≤0.1% DMSO). For low solubility, use co-solvents like cyclodextrins (e.g., 10% HP-β-CD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data for fluoromethyl-substituted piperidine analogs?

  • Contradiction Analysis :

  • Case Study : Discrepancies in fluoromethyl positioning (e.g., 3- vs. 4-substituted piperidine) may arise from competing SN1/SN2 mechanisms.
  • Resolution : Compare reaction kinetics (variable-temperature NMR) and computational modeling (DFT to assess transition-state energies) .

Q. What strategies are effective for assessing the biological activity of this compound derivatives?

  • Experimental Design :

  • Target Identification : Screen against GPCRs or ion channels (e.g., N-type calcium channels) via patch-clamp electrophysiology .
  • Dose-Response : Use IC₅₀ assays (e.g., FLIPR Calcium 6 for receptor antagonism) with positive controls (e.g., ω-conotoxin GVIA for N-type channels) .
  • In Silico Validation : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like the α₁B subunit of calcium channels .

Q. How can structure-activity relationship (SAR) studies be optimized for fluoromethyl-piperidine-aniline hybrids?

  • SAR Framework :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., difluoromethyl, trifluoromethyl) .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .
  • Key Findings : Fluoromethyl at the 3-position enhances lipophilicity (logP ~2.8) and target binding vs. 4-substituted analogs (logP ~2.2) .

Q. What methodologies assess the stability of this compound under physiological conditions?

  • Stability Protocol :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

  • Data Reconciliation :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC₀–24) and tissue distribution (LC-MS/MS) in rodent models .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active/inactive metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-(Fluoromethyl)piperidin-1-yl)aniline
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2-(3-(Fluoromethyl)piperidin-1-yl)aniline

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